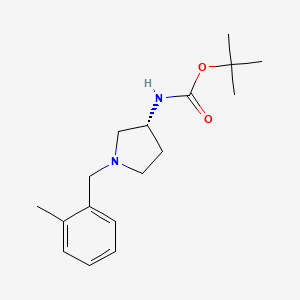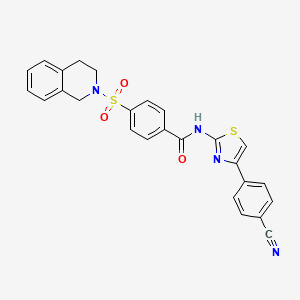![molecular formula C11H13Cl3N2S B2437288 (2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride CAS No. 1094038-38-6](/img/structure/B2437288.png)
(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Corrosion Inhibition
(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride and similar compounds have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) explored the inhibition performances of thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against iron corrosion using density functional theory calculations and molecular dynamics simulations. Their findings suggest that these compounds can effectively interact with metal surfaces to prevent corrosion (Kaya et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of compounds related to (2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Enzyme Inhibition
A study by Babar et al. (2017) on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines showed that these compounds exhibit significant α-glucosidase and β-glucosidase inhibition activities. This suggests potential applications in the management of diseases like diabetes (Babar et al., 2017).
Antiviral Activity
Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, including 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, and found that some of these compounds possessed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Molluscicidal Properties
El-bayouki and Basyouni (1988) investigated new thiazolo[5,4-d]pyrimidines, which include structures similar to (2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride, for their molluscicidal properties. This suggests their potential use in controlling populations of snails that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Orientations Futures
Thiazoles continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride”, to explore their potential as therapeutic agents .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.2ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;;/h1-4,7H,5-6,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDOCCWBCEQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)
![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)



![2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437224.png)
